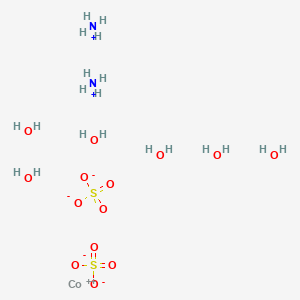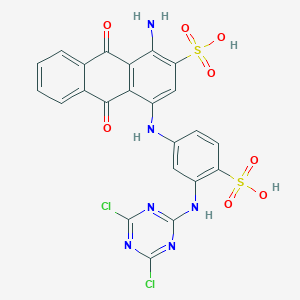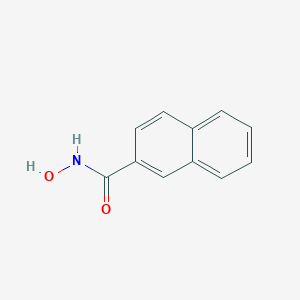
N-Hydroxy-2-naphthalenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-naphthalenecarboxamide is a chemical compound that has been widely used in scientific research for many years. This compound is also known as NHA and has been found to have a wide range of applications in the field of biochemistry and molecular biology.
Mécanisme D'action
NHA inhibits HDAC enzymes by binding to the active site of the enzyme. This leads to an increase in acetylation of histones, which can lead to changes in gene expression. NHA has also been found to inhibit the activity of other enzymes, including DNA methyltransferase and topoisomerase II.
Effets Biochimiques Et Physiologiques
NHA has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of HDAC enzymes. NHA has also been found to have anti-angiogenic properties by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
NHA has several advantages for lab experiments, including its ability to inhibit HDAC enzymes and induce cell cycle arrest and apoptosis in cancer cells. However, NHA has limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of NHA in scientific research. One direction is to develop more potent and selective HDAC inhibitors based on the structure of NHA. Another direction is to investigate the potential of NHA as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the use of NHA in combination with other drugs may lead to improved therapeutic outcomes.
Méthodes De Synthèse
NHA can be synthesized using various methods, including the reaction of 2-naphthalenecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-naphthol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The yield of NHA can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
NHA has been widely used in scientific research due to its ability to inhibit histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. NHA has been found to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
10335-79-2 |
|---|---|
Nom du produit |
N-Hydroxy-2-naphthalenecarboxamide |
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
N-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H9NO2/c13-11(12-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H,12,13) |
Clé InChI |
PCJLUGWQCHMMAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
Autres numéros CAS |
10335-79-2 |
Synonymes |
2-naphthohydroxamic acid N,N-naphthaloylhydroxylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
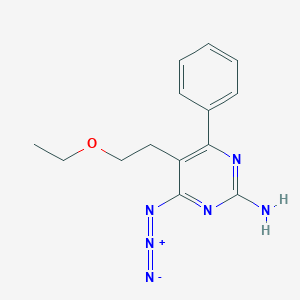

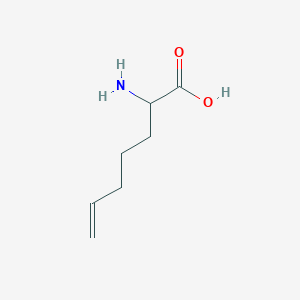
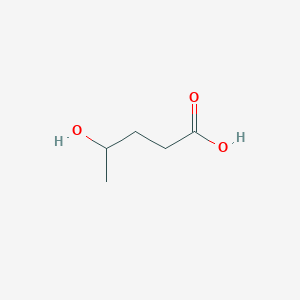
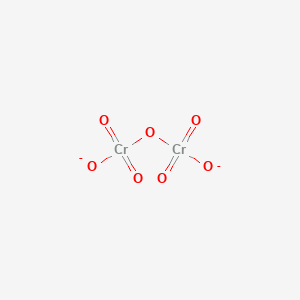
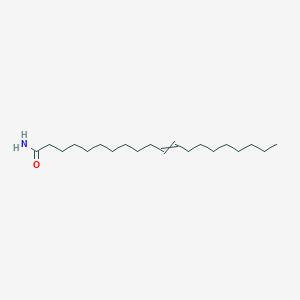
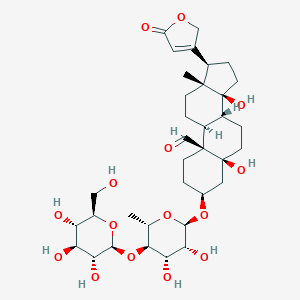
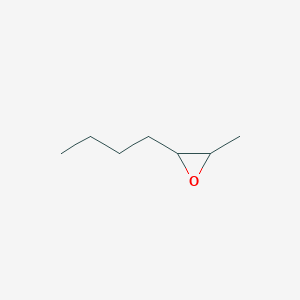
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
